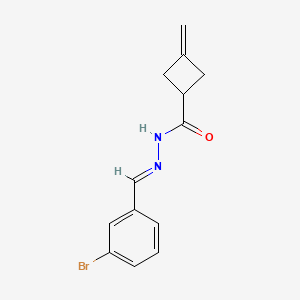

![molecular formula C16H21N3OS2 B5516062 5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)

5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine" is part of a novel series of compounds explored for their potential as central nervous system (CNS) penetrants and for other therapeutic applications. These compounds belong to the thieno[2,3-d]pyrimidine class, which has been extensively studied for its pharmacological properties.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine compounds involves several steps of chemical modifications aimed at improving their CNS penetration and metabolic stability. For example, Wood et al. (2016) describe the optimization of a series based on a thieno[2,3-d]pyrimidine core, focusing on maintaining potency while enhancing CNS penetration and reducing susceptibility to oxidative metabolism (Wood et al., 2016).

Molecular Structure Analysis

Quantum chemical calculations have been used to study the energies, electronic structures, and molecular geometries of thieno[2,3-d]pyrimidines. Mamarakhmonov et al. (2016) performed such studies to understand the reactivity of these compounds with nitrating agents, providing insights into the molecular structure and factors governing chemical reactivity (Mamarakhmonov et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidines includes their interactions with various reagents, leading to the formation of a wide range of derivatives. For instance, Gad-Elkareem et al. (2006) explored the synthesis of nicotinic acid esters and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines through reactions involving pyridine-2(1H)-thione, showcasing the versatility of thieno[2,3-d]pyrimidine compounds in heterocyclic synthesis (Gad-Elkareem et al., 2006).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines, such as solubility and solvatochromism, can be influenced by their molecular structure. El-Sayed and Spange (2007) studied the solvatochromic response of a related compound, highlighting the effect of solvent polarity on UV/Vis spectroscopic absorption maxima (El-Sayed & Spange, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are key to the pharmacological potential of thieno[2,3-d]pyrimidines. Jang et al. (2010) synthesized a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines and evaluated their immunosuppressive activity, demonstrating the importance of chemical modifications at specific positions on the scaffold for biological activity (Jang et al., 2010).

科学的研究の応用

Anti-inflammatory and Analgesic Agents

Research has been conducted on the synthesis of novel heterocyclic compounds derived from thieno[2,3-d]pyrimidine, demonstrating significant anti-inflammatory and analgesic activities. These compounds have shown to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) with high selectivity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Molecular Recognition and Crystallography

Thieno[2,3-d]pyrimidine derivatives have been studied for their molecular recognition capabilities, which are crucial in the targeted drug action of pharmaceuticals. The crystallization and structural analysis of these compounds reveal insights into their hydrogen bonding and molecular interactions, important for understanding their function in biological systems (Rajam et al., 2017).

Nonlinear Optics (NLO) Applications

Research into the structural parameters, electronic properties, and NLO characteristics of thieno[2,3-d]pyrimidine derivatives has highlighted their potential in medicine and nonlinear optics. Studies using density functional theory (DFT) and time-dependent DFT (TDDFT) demonstrate the NLO properties of these molecules, suggesting their utility in optoelectronic high-tech applications (Hussain et al., 2020).

Radioprotective and Antitumor Activities

Novel thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their radioprotective and antitumor activities. Some of these compounds exhibited promising results in preclinical models, indicating their potential as therapeutic agents in cancer treatment (Alqasoumi et al., 2009).

Antimicrobial Activity

The synthesis of new pyridothienopyrimidines and their evaluation for antimicrobial activities have been explored. These studies have identified compounds with effective action against various microbial strains, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).

特性

IUPAC Name |

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS2/c1-10-4-6-19(7-5-10)13(20)8-21-15-14-11(2)12(3)22-16(14)18-9-17-15/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSSWBYKEYHNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)

![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)

![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)